molecular formula C17H13N3O3S3 B2701082 N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896343-66-1

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2701082
CAS RN: 896343-66-1
M. Wt: 403.49
InChI Key: FGDLMEVVCNSIJP-UHFFFAOYSA-N
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Description

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide, also known as MMB, is a small molecule inhibitor that has shown potential in various scientific research applications. The compound is synthesized through a multistep reaction and has been studied extensively for its mechanism of action and biochemical and physiological effects. In

Scientific Research Applications

Class III Antiarrhythmic Activity

A study highlighted the synthesis and Class III antiarrhythmic activity of a series of compounds including 4-[(methylsulfonyl)amino]benzamides. These compounds demonstrated potent Class III activity and did not affect conduction in both in vitro (dog Purkinje fibers) and in vivo (anesthetized dogs) settings. This research suggests potential applications in treating arrhythmias without the side effects on conduction typical of many antiarrhythmic drugs (Ellingboe et al., 1992).

Antimalarial and Anticancer Applications

Another study focused on the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, exploring their in vitro antimalarial activity and characterizing their ADMET properties. The research found that these compounds, including various sulfonamide derivatives, showed promising antimalarial activity with low cytotoxicity, suggesting a potential role in developing new antimalarial therapies. Additionally, the theoretical calculations and molecular docking studies of the most active compounds revealed small energy affinity, indicating their potential as effective antimalarial agents (Fahim & Ismael, 2021).

Antibacterial Activities

Research into novel bisamides derivatives containing benzothiazole has demonstrated certain compounds exhibit antibacterial and antiviral activities. This suggests potential applications in developing new antibacterial agents to combat resistant strains of bacteria and viruses (Lu Ping, 2012).

Vulcanization Acceleration

A study on the effect of thiuram disulfide on NR vulcanization accelerated by thiazole-based accelerator systems found synergistic combinations that could enhance the mechanical properties of vulcanized rubber. This indicates a potential application in improving the quality and durability of rubber products through chemical modification (Debnath & Basu, 1996).

properties

IUPAC Name

4-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S3/c1-9-18-14-13(24-9)8-7-12-15(14)25-17(19-12)20-16(21)10-3-5-11(6-4-10)26(2,22)23/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDLMEVVCNSIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide

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